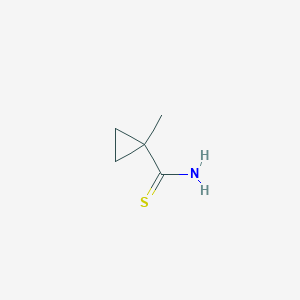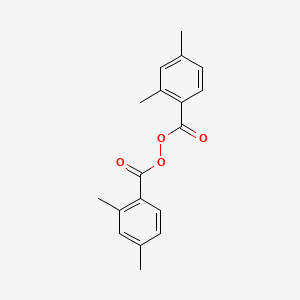
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is a fluorinated organic compound characterized by a pentanoic acid backbone with a 2,3,4,5-tetrafluorophenyl group attached to the fifth carbon atom. This compound is notable for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and physical characteristics.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3,4,5-tetrafluorophenol as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including Friedel-Crafts acylation, where the tetrafluorophenol is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Safety Measures: Due to the reactive nature of fluorinated compounds, stringent safety measures are implemented to handle and dispose of chemicals properly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a fluorescent probe in biological imaging due to its ability to bind to biomolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, leading to more effective biological interactions. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
4-(2,3,4,5-Tetrafluorophenyl)butanoic Acid: Similar structure but with a shorter carbon chain.
3-(2,3,4,5-Tetrafluorophenyl)propanoic Acid: Shorter carbon chain and different positioning of the fluorophenyl group.
Uniqueness: 5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to its shorter-chain counterparts.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
5-(2,3,4,5-tetrafluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-7-5-6(3-1-2-4-8(16)17)9(13)11(15)10(7)14/h5H,1-4H2,(H,16,17) |
Clé InChI |
LDIIJDOSJJDUCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)





![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)




![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)


